molecular formula C32H50O7 B1530786 Dodecanoic acid ingenol ester CAS No. 54706-70-6

Dodecanoic acid ingenol ester

Cat. No. B1530786
CAS RN: 54706-70-6
M. Wt: 546.7 g/mol
InChI Key: FEZDDYPHEHMXLF-YFQQJSGYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dodecanoic acid ingenol ester is an ingenane diterpene that has been found in E. kansui and has antiviral and antinematodal activities . It inhibits replication of HIV-1 in infected MT-4 cells (EC 50 = 33.7 nM) . Dodecanoic acid ingenol ester also has antinematodal activity against the plant pathogenic nematode B. xylophilus in a B. cinerea -based bioassay with a minimum effective dose (MED) of 2.5 µg/cotton ball .


Molecular Structure Analysis

The molecular formula of Dodecanoic acid ingenol ester is C32H50O7 . The exact molecular structure is not provided in the search results.


Physical And Chemical Properties Analysis

Dodecanoic acid ingenol ester is a solid substance . It is slightly soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone . The molecular weight is 546.74 .

Scientific Research Applications

Antiviral Activity

  • Scientific Field: Virology, specifically HIV research .
  • Application Summary: Dodecanoic acid ingenol ester has been found to inhibit the replication of HIV-1 in infected MT-4 cells .
  • Results: The compound was found to inhibit HIV-1 replication with an EC50 (half maximal effective concentration) of 33.7 nM .

Antinematodal Activity

  • Scientific Field: Nematology, specifically plant pathology .
  • Application Summary: Dodecanoic acid ingenol ester has been found to have antinematodal activity against the plant pathogenic nematode B. xylophilus .
  • Methods of Application: The compound was tested in a B. cinerea-based bioassay . The specific experimental procedures and technical details are not provided in the available resources.
  • Results: The compound showed antinematodal activity with a minimum effective dose (MED) of 2.5 µg/cotton ball .

Safety And Hazards

The safety data sheet advises to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

[(1S,4S,5R,6R,9S,10R,12S,14R)-4,5,6-trihydroxy-7-(hydroxymethyl)-3,11,11,14-tetramethyl-15-oxo-12-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] dodecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H50O7/c1-6-7-8-9-10-11-12-13-14-15-24(34)39-31-18-21(3)30-17-20(2)26(35)32(30,38)27(36)22(19-33)16-23(28(30)37)25(31)29(31,4)5/h16-17,21,23,25-27,33,35-36,38H,6-15,18-19H2,1-5H3/t21-,23+,25-,26+,27-,30+,31+,32-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEZDDYPHEHMXLF-YFQQJSGYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)OC12CC(C34C=C(C(C3(C(C(=CC(C1C2(C)C)C4=O)CO)O)O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCC(=O)O[C@@]12C[C@H]([C@]34C=C([C@@H]([C@]3([C@@H](C(=C[C@@H]([C@@H]1C2(C)C)C4=O)CO)O)O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H50O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dodecanoic acid ingenol ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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